REACTION_SMILES
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[F:9][CH:10]([O:11][c:12]1[cH:13][cH:14][c:15]([C:16](=[O:17])[Cl:18])[cH:19][cH:20]1)[F:21].[NH2:1][CH:2]1[CH2:3][CH2:4][CH:5]([OH:8])[CH2:6][CH2:7]1>>[NH:1]([CH:2]1[CH2:3][CH2:4][CH:5]([OH:8])[CH2:6][CH2:7]1)[C:16]([c:15]1[cH:14][cH:13][c:12]([O:11][CH:10]([F:9])[F:21])[cH:20][cH:19]1)=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(OC(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCC(O)CC1
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Name
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Type
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product
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Smiles
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O=C(NC1CCC(O)CC1)c1ccc(OC(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |